Ladostigil - 209394-27-4

Ladostigil

Catalog Number: EVT-3199240
CAS Number: 209394-27-4
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ladostigil is a member of indanes.
Ladostigil is under investigation in clinical trial NCT01429623 (A 3 Year Study to Evaluate the Safety and Efficacy of Low Dose Ladostigil in Patients With Mild Cognitive Impairment).
Classification

Ladostigil is classified as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, as well as an irreversible monoamine oxidase B inhibitor. Its multifaceted action allows it to enhance neurotrophic factors such as glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, potentially reversing some neurodegenerative damage through neurogenesis induction .

Synthesis Analysis

The synthesis of ladostigil involves several key steps that leverage commercially available starting materials. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with 5- or 6-hydroxy/amino indole derivatives.
  2. Nucleophilic Addition-Elimination Reaction: These indole derivatives are reacted with diethyl-carbamoyl chloride to introduce a carbamate moiety at position 5 or 6. This step is facilitated using acetonitrile as a solvent in the presence of potassium carbonate.
  3. Microwave-Assisted Synthesis: The intermediates are subsequently treated with sodium hydride in dimethylformamide and propargyl bromide under optimized microwave irradiation conditions (150 W, 95 °C for 2–4 hours), yielding high yields greater than 87% for the final products .

This synthetic strategy not only simplifies the process but also enhances the metabolic stability of the resulting compounds compared to their carbamate counterparts.

Molecular Structure Analysis

Ladostigil has the molecular formula C16H20N2O2C_{16}H_{20}N_{2}O_{2} and a molar mass of approximately 272.348 g/mol. Its structure features:

  • Indane Framework: The core structure is based on an indane ring system.
  • Carbamate Group: A propylcarbamate moiety is attached, which plays a critical role in its pharmacological activity.
  • Propargylamine Moiety: This component contributes to its irreversible inhibition of monoamine oxidase B.

The stereochemistry of ladostigil is significant; it exists predominantly in the R-enantiomeric form, which is active against its targets .

Chemical Reactions Analysis

Ladostigil undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Inhibition of Enzymes: It acts as an irreversible inhibitor of monoamine oxidase B by forming a stable covalent bond with the enzyme's flavin adenine dinucleotide cofactor.
  2. Hydrolysis: The carbamate moiety can undergo acid hydrolysis or enzymatic metabolism, leading to the formation of TV3279, a non-enzyme inhibiting neuroprotective molecule. This metabolic pathway may explain some limitations observed during clinical trials .

These reactions highlight both the therapeutic potential and challenges associated with ladostigil's pharmacokinetics.

Mechanism of Action

Ladostigil's mechanism of action encompasses several pathways:

  • Monoamine Oxidase Inhibition: By irreversibly inhibiting monoamine oxidase B, ladostigil increases levels of neurotransmitters such as dopamine, which can be beneficial in treating Parkinson's disease.
  • Cholinesterase Inhibition: As a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, ladostigil enhances cholinergic transmission, which is often impaired in Alzheimer's disease.
  • Neuroprotection: It promotes neuroprotection through upregulation of neurotrophic factors and may facilitate neurogenesis, thereby potentially reversing some damage caused by neurodegeneration .

This multifaceted approach positions ladostigil as a promising candidate for managing complex neurodegenerative conditions.

Physical and Chemical Properties Analysis

Ladostigil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature due to its carbamate structure .

These properties are essential for understanding how ladostigil behaves in biological systems and its formulation for therapeutic use.

Applications

Ladostigil is primarily explored for its potential applications in treating:

  1. Neurodegenerative Disorders: Its dual action on cholinergic and dopaminergic systems makes it suitable for conditions like Alzheimer's disease and Parkinson's disease.
  2. Cognitive Enhancement: By improving neurotransmitter levels and neurotrophic factor expression, it may enhance cognitive functions impaired by these diseases.
  3. Antidepressant Effects: Preliminary studies suggest that ladostigil may also exhibit antidepressant-like effects, making it relevant for patients suffering from comorbid depression alongside neurodegenerative disorders .
Molecular Pharmacology and Mechanism of Action

Multimodal Targeting of Neurotransmitter Systems

Dual Acetylcholinesterase and Butyrylcholinesterase Inhibition

Ladostigil acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic transmission by preventing acetylcholine breakdown. This dual inhibition is critical in Alzheimer’s disease (AD), where BuChE activity increases as AChE declines. Preclinical studies demonstrate that ladostigil achieves ~50% inhibition of striatal cholinesterase activity at therapeutic doses (26–52 mg/kg), directly countering cognitive deficits in scopolamine-induced amnesia models [2] [6]. Unlike selective AChE inhibitors, ladostigil’s broader targeting also reduces amyloidogenic processing by modulating APP translation and soluble APPα (sAPPα) release, a neuroprotective fragment [5] [8].

Table 1: Cholinesterase Inhibition Profile of Ladostigil

EnzymeInhibition TypeIC₅₀/Inhibition (%)Functional Consequence
Acetylcholinesterase (AChE)Reversible~50% (striatum)Enhanced synaptic acetylcholine
Butyrylcholinesterase (BuChE)ReversibleComparable to AChEReduced amyloid-β deposition
Combined EffectSynergisticCognitive improvement in AD models

Brain-Selective Monoamine Oxidase (MAO-A/B) Inhibition

Ladostigil irreversibly inhibits MAO-A and MAO-B isoforms selectively in the brain (>90% inhibition in hippocampus/striatum) with minimal peripheral effects. This selectivity prevents dietary tyramine interactions (“cheese effect”) [1] [6]. Chronic administration (21 days, 52 mg/kg/day) elevates striatal dopamine (DA) and serotonin (5-HT) by 50–70% due to reduced neurotransmitter catabolism [6] [8]. The MAO-B inhibition also suppresses hydrogen peroxide generation, mitigating oxidative stress in neurons [5] [8].

Table 2: MAO Inhibition Selectivity of Ladostigil

MAO IsoformBrain InhibitionPeripheral InhibitionKey Neurochemical Effect
MAO-A>90% (hippocampus)LowIncreased serotonin/norepinephrine
MAO-B>90% (striatum)LowElevated dopamine; reduced ROS
Combined EffectMinimal tyramine sensitivityAntidepressant + neuroprotective effects

Signal Transduction Pathway Modulation

Protein Kinase C (PKC) Isoform Activation

Ladostigil upregulates PKC signaling, particularly the α and ε isoforms, in the hippocampus. This activation stimulates non-amyloidogenic APP processing via α-secretase, increasing sAPPα production by 40–60% [1] [5]. PKC-dependent pathways are validated by blocker studies: hydroxamic acid-based metalloprotease inhibitors abolish ladostigil-induced sAPPα release [5] [8]. Additionally, PKC activation enhances phosphorylation of the myristoylated alanine-rich C kinase substrate (MARCKS), which supports synaptic plasticity and neurotrophic signaling [1] [2].

Table 3: PKC Isoforms Regulated by Ladostigil

PKC IsoformExpression ChangeDownstream TargetFunctional Outcome
PKCα↑ 2–3 foldMARCKSSynaptic plasticity
PKCε↑ 1.5–2 foldα-Secretase (ADAM10)sAPPα release
Combined EffectAPP processingReduced amyloid-β generation

Mitogen-Activated Protein Kinase (MAPK) Cascades

Ladostigil activates the MAPK/ERK pathway, increasing phosphorylated ERK1/2 levels by 30–50% in neuronal cultures [1] [5]. This cascade regulates neurotrophic gene expression, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In vitro, ladostigil (1–10 µM) induces BDNF mRNA upregulation, which promotes neuronal survival and differentiation [2] [8]. The MAPK pathway also mediates ladostigil’s antioxidant effects by stimulating catalase and glutathione reductase, reducing H₂O₂-induced apoptosis [5] [8].

Table 4: MAPK Pathway Activation by Ladostigil

Signaling ComponentActivation MechanismBiological Effect
ERK1/2Phosphorylation ↑ 30–50%Neurite outgrowth; synaptic maintenance
BDNF/GDNFmRNA ↑ 2-foldNeurogenesis; dopaminergic protection
Antioxidant enzymesCatalase/glutathione reductase ↑ROS scavenging; apoptosis prevention

Neurotransmitter Level Regulation

Dopaminergic and Serotonergic Potentiation

Chronic ladostigil treatment (52 mg/kg, 21 days) elevates striatal DA and 5-HT by 50–70% via MAO-A/B inhibition [6]. This aminergic potentiation counteracts motor deficits in Parkinsonian models and exhibits antidepressant-like effects in forced swim tests [2] [6]. Ladostigil also upregulates GDNF, which protects dopaminergic neurons from oxidative damage [2] [8]. Behaviorally, it inhibits L-dopa-induced hyperactivity by activating muscarinic receptors, balancing dopaminergic and cholinergic transmission [6].

Table 5: Aminergic Effects of Ladostigil

Neurotransmitter/PathwayChangeFunctional Impact
Striatal dopamine↑ 50–70%Improved motor function
Striatal serotonin↑ 50–70%Antidepressant effects
GDNF/BDNF expression↑ 2-foldNeuroprotection; neurogenesis
L-dopa-induced hyperactivity↓ 80–90%Balanced motor control

Cholinergic Transmission Enhancement

Beyond cholinesterase inhibition, ladostigil enhances cholinergic signaling by modulating muscarinic receptors. It reverses scopolamine-induced spatial memory deficits and increases hippocampal AChE activity in aged rats [2] [5] [6]. In streptozotocin-induced dementia models, ladostigil prevents gliosis and oxidative stress, restoring episodic memory. The drug’s pro-cholinergic effects synergize with its MAO inhibition to improve cognition in AD/Lewy body models [6] [8].

Table 6: Cholinergic Mechanisms of Ladostigil

MechanismExperimental EvidenceFunctional Outcome
AChE/BuChE inhibition50% striatal ChE inhibitionEnhanced synaptic acetylcholine
Muscarinic receptor modulationReversal of scopolamine deficitsSpatial memory restoration
APP processingsAPPα release via PKC/MAPKNeuroprotection

Properties

CAS Number

209394-27-4

Product Name

Ladostigil

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N

SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1

Synonyms

(N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate
Ladostigil
TV 3326
TV3326

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.